3-Methylthiomorpholine
Description
3-Methylthiomorpholine is an organic compound with the molecular formula C5H11NS It is a derivative of thiomorpholine, where a methyl group is attached to the third carbon atom of the thiomorpholine ring
Properties
IUPAC Name |
3-methylthiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-5-4-7-3-2-6-5/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZPRWYOUNLBQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76176-82-4 | |
| Record name | 3-methylthiomorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylthiomorpholine can be synthesized through several methods. One common approach involves the reaction of thiomorpholine with methylating agents under controlled conditions. For instance, the reaction of thiomorpholine with methyl iodide in the presence of a base such as sodium hydroxide can yield this compound. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methylthiomorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it back to thiomorpholine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at moderate temperatures.
Reduction: Lithium aluminum hydride; usually performed in an inert atmosphere to prevent oxidation.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base to facilitate nucleophilic attack.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiomorpholine
Substitution: Various N-alkyl or N-acyl derivatives
Scientific Research Applications
3-Methylthiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: It can be used as a probe to study biological processes involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methylthiomorpholine involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound without the methyl group.
4-Methylthiomorpholine: A positional isomer with the methyl group on the fourth carbon atom.
Morpholine: A structurally similar compound without the sulfur atom.
Uniqueness
3-Methylthiomorpholine is unique due to the presence of both a sulfur atom and a methyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its analogs.
Biological Activity
3-Methylthiomorpholine is a heterocyclic compound featuring a five-membered ring that includes sulfur and nitrogen atoms. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential therapeutic properties.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 135.18 g/mol
- Structure : The compound contains a methyl group attached to the thiomorpholine ring, enhancing its reactivity and biological interactions.
Antimicrobial and Antifungal Activity
Research has indicated that this compound exhibits significant antimicrobial and antifungal properties. It has been evaluated against various pathogens, showing effectiveness in inhibiting growth.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The sulfur atom in the compound can form bonds with metal ions or other electrophilic species, leading to stable complexes. This interaction can modulate enzyme or receptor activity, resulting in various biological effects .
Case Studies and Research Findings
- Antitubercular Activity : A study evaluated thiomorpholine derivatives, including this compound, against Mycobacterium smegmatis. The derivatives showed promising results, with some exhibiting MIC values comparable to standard antitubercular drugs .
- Antioxidant Properties : Compounds derived from thiomorpholine have demonstrated antioxidant activity by inhibiting lipid peroxidation. For instance, one study reported an IC50 value of 7.5 µM for a derivative of thiomorpholine in lipid peroxidation assays . This suggests potential applications in preventing oxidative stress-related diseases.
- Hypocholesterolemic Effects : Research has indicated that certain thiomorpholine derivatives can significantly reduce plasma triglyceride and cholesterol levels. One compound reduced total cholesterol by approximately 78%, indicating its potential as an antiatherogenic agent .
Future Directions
The ongoing research into the biological activity of this compound highlights its potential as a therapeutic agent. Future studies should focus on:
- In Vivo Studies : To assess the efficacy and safety of this compound in animal models.
- Mechanistic Studies : To further elucidate the molecular pathways involved in its biological activities.
- Structural Modifications : To improve potency and selectivity against specific pathogens or diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
